molecular formula C11H11FN2O5 B3075700 4-Fluoro-5-morpholino-2-nitrobenzoic acid CAS No. 1033778-62-9

4-Fluoro-5-morpholino-2-nitrobenzoic acid

Cat. No.: B3075700
CAS No.: 1033778-62-9
M. Wt: 270.21 g/mol
InChI Key: SHTVGSIBIUFYTN-UHFFFAOYSA-N
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Description

4-Fluoro-5-morpholino-2-nitrobenzoic acid is a chemical compound with the molecular formula C11H11FN2O5. It is characterized by the presence of a fluorine atom, a morpholine ring, and a nitro group attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-morpholino-2-nitrobenzoic acid typically involves the nitration of 4-fluorobenzoic acid followed by the introduction of a morpholine ring. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting nitro compound is then reacted with morpholine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent morpholine substitution reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-morpholino-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

4-Fluoro-5-morpholino-2-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-morpholino-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring may enhance the compound’s ability to penetrate biological membranes, facilitating its activity within cells.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitrobenzoic acid: Similar in structure but lacks the morpholine ring.

    4-Fluoro-3-nitrobenzoic acid: Differently substituted nitrobenzoic acid with distinct reactivity.

    5-Fluoro-2-nitrobenzoic acid: Another positional isomer with unique properties.

Uniqueness

4-Fluoro-5-morpholino-2-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a morpholine ring, which confer distinct chemical and biological properties

Biological Activity

4-Fluoro-5-morpholino-2-nitrobenzoic acid (FMNBA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of FMNBA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

FMNBA has the molecular formula C11H11FN2O5C_{11}H_{11}FN_2O_5 and a molecular weight of approximately 270.214 g/mol. Its structure includes a nitro group , a morpholino group , and a benzoic acid moiety, contributing to its reactivity and biological profile. The presence of fluorine enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets .

The biological activity of FMNBA can be attributed to its ability to interact with specific molecular targets within cells. The nitro group may undergo reduction to form reactive intermediates that can inhibit enzyme activities or modulate signaling pathways. Such interactions are crucial for understanding the compound's pharmacological effects .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of FMNBA. It has been shown to exhibit activity against various bacterial strains, including multidrug-resistant (MDR) pathogens. For instance, in vitro assays revealed that FMNBA demonstrated minimal inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against Gram-negative bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii .

Table 1: Antibacterial Activity of FMNBA

Bacterial StrainMIC (μg/mL)
Acinetobacter baumannii1
Klebsiella pneumoniae4
Staphylococcus aureus (MDR)<0.03125

Antifungal Activity

FMNBA has also been evaluated for antifungal properties. Preliminary data suggest moderate antifungal activity against strains such as Aspergillus niger and Candida albicans, with effective concentrations varying based on the specific strain tested .

Table 2: Antifungal Activity of FMNBA

Fungal StrainMIC (μg/mL)
Candida albicans8
Aspergillus niger16

Case Studies

A notable study examined the efficacy of FMNBA in a mouse model infected with vancomycin-intermediate Staphylococcus aureus. The compound was administered at various dosages, resulting in significant reductions in bacterial load compared to untreated controls. This suggests that FMNBA could be a promising candidate for treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The unique structural features of FMNBA contribute to its biological activity. The morpholino group enhances solubility and may facilitate better interaction with biological targets compared to similar compounds lacking this feature. Comparative studies have shown that compounds with morpholino groups generally exhibit improved antibacterial properties .

Table 3: Comparison of Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundNitro and morpholino groupsPotent antibacterial activity
4-Fluoro-2-nitrobenzoic acidLacks morpholino groupLimited antibacterial activity
5-Morpholino-2-nitrobenzoic acidLacks fluorine atomModerate antibacterial activity

Properties

IUPAC Name

4-fluoro-5-morpholin-4-yl-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O5/c12-8-6-9(14(17)18)7(11(15)16)5-10(8)13-1-3-19-4-2-13/h5-6H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTVGSIBIUFYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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